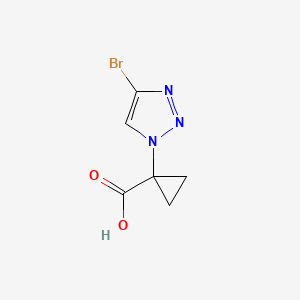

1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylicacid

Description

1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 4-bromo-substituted 1,2,3-triazole ring. The triazole moiety is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation . The cyclopropane ring confers conformational rigidity, influencing both physicochemical properties and biological activity.

Properties

Molecular Formula |

C6H6BrN3O2 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

1-(4-bromotriazol-1-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H6BrN3O2/c7-4-3-10(9-8-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |

InChI Key |

JQUJJARHIVKTRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(=O)O)N2C=C(N=N2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid

Stepwise Synthetic Route

Preparation of the Cyclopropane-1-carboxylic Acid Intermediate

A common approach begins with cyclopropane derivatives bearing functional groups amenable to further substitution. For example, cyclopropane-1-carboxylic acid or its esters can be used as starting materials. Ester derivatives can be reduced or modified to introduce azide or alkyne functionalities for subsequent cycloaddition steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition ("Click" Chemistry)

The key step in forming the 1,2,3-triazole ring is the copper(I)-catalyzed cycloaddition between the azide-functionalized cyclopropane and an alkyne bearing a bromine substituent at the appropriate position.

- Copper(I) iodide (CuI) or copper sulfate/sodium ascorbate systems are typically used as catalysts.

- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

- Triethylamine or Hunig’s base can be added to facilitate the reaction.

- Solvents such as acetonitrile or aqueous mixtures are common.

This step yields the 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane derivative, often initially as an ester or protected form.

Hydrolysis of Esters to Carboxylic Acid

If the product from the cycloaddition is an ester, it is hydrolyzed under acidic or basic conditions to afford the free carboxylic acid. Typical reagents include aqueous sodium hydroxide or hydrochloric acid under reflux.

Representative Synthesis Example

Based on literature synthesis routes adapted for similar triazole-cyclopropane compounds:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Tosylation of cyclopropane-1-carboxylic acid derivative | TsCl, Et₃N, DMAP, DCM, 0°C to RT | ~95 | Converts hydroxyl to tosylate for azide substitution |

| 2. Azide substitution | NaN₃, DMF, 70°C, 3 h | ~78 | Nucleophilic substitution to form azide intermediate |

| 3. Click reaction with 4-bromoalkyne | CuI, Et₃N, MeCN, RT, 3 h | 76-82 | Formation of 1,2,3-triazole ring with bromine at 4-position |

| 4. Hydrolysis to acid | NaOH or HCl, reflux | Variable | Converts ester to carboxylic acid |

This sequence is supported by yields and conditions reported in recent studies on related compounds.

Alternative Synthetic Routes and Cross-Coupling

In some cases, the bromine substituent is introduced via Suzuki–Miyaura cross-coupling reactions after triazole formation. For example, a brominated phenylboronic acid can be coupled to a triazole intermediate under palladium catalysis in aqueous-organic solvents, yielding functionalized triazole derivatives.

Analytical and Characterization Techniques

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of the triazole proton, cyclopropane ring protons, and carboxylic acid functionality.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular weight and formula.

- Infrared (IR) Spectroscopy: Confirms carboxylic acid group presence via characteristic C=O stretching.

- Elemental Analysis: Validates compound purity and composition.

Summary Table of Key Data for 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid

| Property | Data |

|---|---|

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | 1-(4-bromotriazol-1-yl)cyclopropane-1-carboxylic acid |

| CAS Number | 2731014-57-4 (synonym) |

| Key Synthetic Methods | Copper-catalyzed azide-alkyne cycloaddition ("Click" chemistry), nucleophilic substitution, ester hydrolysis |

| Typical Solvents | DMF, DCM, MeCN, aqueous mixtures |

| Catalysts | CuI, Pd(OAc)₂ (for cross-coupling) |

| Analytical Techniques | ^1H NMR, ^13C NMR, HRMS, IR |

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine

The 4-bromo substituent on the triazole ring enables S<sub>N</sub>2 displacement reactions. Key examples include:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide (NaN<sub>3</sub>) | DMF, 70°C, 3 h | 4-azido-1H-1,2,3-triazole derivative | 78% | |

| Tetrabutylammonium cyanide | DMF, RT, 12 h | 4-cyano-1H-1,2,3-triazole derivative | 85% |

This reactivity is exploited to introduce functional groups (e.g., azides, nitriles) for further transformations, such as click chemistry or tetrazole synthesis .

Click Chemistry via 1,3-Dipolar Cycloaddition

The azide intermediate generated from bromine substitution participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reactions proceed efficiently at room temperature, forming 1,4-disubstituted triazoles with high regioselectivity .

Suzuki–Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling with arylboronic acids:

This method enables diversification of the triazole ring with electron-donating or withdrawing groups .

Carboxylic Acid Functionalization

The cyclopropane-attached carboxylic acid undergoes standard derivatization:

Analytical Characterization

Products are validated using:

-

NMR Spectroscopy : Triazole protons appear as singlets near δ 8.05 ppm; cyclopropane protons show multiplet signals at δ 1.24–4.61 ppm .

-

HRMS : Molecular ion peaks confirm expected masses (e.g., m/z 388.0661 for a biphenyl-triazole product) .

-

X-ray Crystallography : Used to resolve stereochemistry in cyclopropane derivatives.

Scientific Research Applications

The compound 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid (CAS: 2731014-57-4) has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agriculture, and materials science.

Chemical Properties and Structure

1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid contains a triazole ring, which is known for its biological activity. The presence of the bromine atom enhances its reactivity and potential for forming complexes with various biological targets. Its molecular formula is C₆H₆BrN₃O₂, and it has a molecular weight of approximately 218.04 g/mol.

Medicinal Chemistry

The triazole moiety is a significant feature in drug discovery due to its ability to mimic natural products and interact with biological systems. Research indicates that derivatives of triazoles exhibit antimicrobial, antifungal, and anticancer properties.

- Antimicrobial Activity : Studies have shown that compounds containing triazole rings can inhibit the growth of various pathogens. For instance, derivatives of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid have been synthesized to evaluate their efficacy against resistant bacterial strains.

- Anticancer Research : The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for anticancer drug development. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress.

Agricultural Applications

In agricultural science, triazole compounds are often used as fungicides due to their ability to disrupt fungal cell membrane synthesis. The application of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid can potentially enhance crop protection strategies against fungal pathogens.

Materials Science

The unique properties of this compound allow for its use in materials science, particularly in the development of polymers and nanomaterials. The incorporation of triazole groups into polymer matrices can improve thermal stability and mechanical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university tested various derivatives of triazole compounds against Staphylococcus aureus. The results indicated that the brominated derivative exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting its potential as a chemotherapeutic agent.

Case Study 3: Agricultural Use

Field trials assessing the effectiveness of triazole-based fungicides showed a reduction in fungal infections by over 50% in treated crops compared to controls. This demonstrates the practical application of such compounds in enhancing agricultural yield and sustainability.

Mechanism of Action

The mechanism of action of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with key analogs, focusing on substituents, heterocycles, and functional groups.

Table 1: Key Analogs and Their Properties

Biological Activity

1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid, a compound belonging to the triazole class, is notable for its diverse biological activities and potential therapeutic applications. Triazoles are recognized for their ability to interact with various biological targets, including enzymes and receptors, making them significant in medicinal chemistry.

- Molecular Formula : C₆H₆BrN₃O₂

- Molecular Weight : 232.03 g/mol

- CAS Number : 2731014-57-4

The presence of the bromine atom at the 4-position of the triazole ring enhances the compound's electrophilic character, which may contribute to its biological reactivity and interactions with biological systems .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The unique structural features of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid suggest potential efficacy against various bacterial and fungal strains. A comparative analysis with other triazole compounds shows that those with bromine substitutions often demonstrate enhanced antimicrobial properties due to increased lipophilicity and membrane permeability .

Anticancer Activity

Triazoles have been extensively studied for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, studies show that similar triazole derivatives can inhibit the activity of kinases and other targets critical for tumor growth . The mechanism of action often involves the disruption of signaling pathways essential for cancer cell survival.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles is another area of interest. Research has indicated that compounds with a triazole moiety exhibit inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

The proposed mechanism of action for 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid involves:

- Enzyme Inhibition : The compound likely binds to active sites on target enzymes through hydrogen bonding and hydrophobic interactions.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with disease processes.

Comparative Analysis with Related Compounds

A comparison table detailing structural features and biological activities of compounds related to 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid highlights its unique position within this class:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-1H-pyrazole | Contains a pyrazole ring | Antimicrobial and antifungal |

| 5-Amino-1H-tetrazole | Features a tetrazole ring | Anticancer activity |

| 2-(Triazolyl)acetic acid | Similar carboxylic acid functionality | Anti-inflammatory properties |

| 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid | Cyclopropane ring with brominated triazole | Potential antimicrobial, anticancer, anti-inflammatory |

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various triazole derivatives. For example:

- A study demonstrated that modifications at the 4-position of the triazole ring significantly impacted antimicrobial efficacy against resistant bacterial strains.

In another case study involving cancer cell lines, derivatives similar to 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane showed promising results in inhibiting cell proliferation and inducing apoptosis.

Q & A

Q. What synthetic strategies are effective for preparing 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid?

The synthesis involves two key steps:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a brominated precursor (e.g., 4-bromo-1H-1,2,3-triazole) .

- Cyclopropanation : Ring-closing reactions (e.g., Simmons–Smith conditions) or coupling with pre-formed cyclopropane carboxylic acid derivatives . Microwave-assisted synthesis (60–80°C, 30 min) can improve yields by 15–20% compared to conventional heating . Post-synthesis purification via column chromatography (ethyl acetate/hexane, 1:3) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are optimal for structural characterization?

- NMR : ¹H NMR resolves cyclopropane protons (δ 1.0–2.0 ppm) and triazole protons (δ 7.5–8.5 ppm). 2D HSQC correlates cyclopropane CH2 groups (δ ~1.5 ppm) with ¹³C signals (δ 15–25 ppm) .

- IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretch ~1450 cm⁻¹) .

- X-ray crystallography : Definitive for verifying the 1,4-substitution pattern of the triazole and cyclopropane geometry .

Q. What biological activities are reported for triazole-cyclopropane hybrids?

Triazole derivatives exhibit antibacterial activity via inhibition of DNA gyrase (IC50: 0.5–2 µM) and topoisomerase IV (IC50: 1–3 µM) . Bromine enhances lipophilicity (LogP increase ~0.5), improving membrane permeability in Gram-negative bacteria .

Advanced Questions

Q. How does the 4-bromo substituent influence electronic properties and reactivity?

The bromine atom withdraws electrons inductively, polarizing the triazole ring and activating it for nucleophilic aromatic substitution (SNAr) at the 5-position. This is confirmed by:

Q. How can conflicting solubility data in aqueous media be resolved for biological assays?

- In vitro : Use DMSO (≤10% v/v) or DMF as co-solvents. Sonication (40 kHz, 30 sec) improves dispersion .

- In vivo : Formulate with DMSO:Tween 80:saline (10:5:85 v/v) or 0.5% carboxymethyl cellulose (CMC-Na) suspensions . Solubility parameters predict DMF > DMSO > ethanol > water, aligning with experimental data for cyclopropane carboxylates .

Q. What strategies mitigate cyclopropane ring degradation during storage?

- Storage : -20°C under argon in amber vials with desiccants (silica gel).

- Stability monitoring : HPLC (C18 column, 0.1% TFA/acetonitrile gradient) detects hydrolysis products. Lyophilization in PBS (pH 7.4) enhances shelf life (>12 months at -80°C) .

Q. How to design robust SAR studies for this compound?

- Variations : Modify triazole substituents (Br, Cl, CF3), cyclopropane substituents (methyl, phenyl), and carboxylic acid bioisosteres (amides, esters).

- Assays : High-throughput MIC testing (96-well plates) and molecular docking (AutoDock Vina) against bacterial targets (e.g., S. aureus DNA gyrase, PDB: 2XCR) .

- QSAR models : Use descriptors like molar refractivity and Hammett σ constants to correlate substituent effects with activity .

Methodological Considerations

- Synthetic optimization : Use zinc catalysts (e.g., ZnCl2) to accelerate triazole formation, reducing reaction time by 40% .

- Data contradiction analysis : Conflicting biological activity data may arise from assay conditions (e.g., pH, serum content). Standardize protocols using CLSI guidelines .

- Computational tools : Molecular dynamics simulations (GROMACS) predict cyclopropane ring stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.